4-{[3-(benzyloxy)benzyl]amino}phenol
Description
Properties
IUPAC Name |
4-[(3-phenylmethoxyphenyl)methylamino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c22-19-11-9-18(10-12-19)21-14-17-7-4-8-20(13-17)23-15-16-5-2-1-3-6-16/h1-13,21-22H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFECOOFCDDVUEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CNC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795995 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Structural Analogues
The following table compares 4-{[3-(benzyloxy)benzyl]amino}phenol with key structural analogues:
Physicochemical Properties
- Melting Point: this compound: Not explicitly reported, but analogues like 4-(benzyloxy)phenol (Monobenzone) melt at 117–122°C . 4-[(4-Methoxybenzyl)amino]phenol: Melting point data unavailable, but lower molecular weight suggests reduced thermal stability compared to the target compound .
- Solubility: The benzyloxy and amino groups enhance lipophilicity, reducing water solubility. Monobenzone is only slightly water-soluble , while amino-substituted derivatives may exhibit better solubility in polar aprotic solvents (e.g., DMSO).
Key Research Findings
Structure-Activity Relationships (SAR)
- Amino Group Positioning: Substitution at the phenol para position (as in 4-[(4-Methoxybenzyl)amino]phenol) reduces steric hindrance compared to meta substitution, enhancing receptor binding in G protein-coupled receptor (GPCR) targets .
- Benzyloxy vs. Methoxy: Benzyloxy groups increase lipophilicity and metabolic stability compared to methoxy, as seen in Monobenzone’s prolonged depigmenting effects .
Q & A
Q. Optimization Strategies :
Q. Table 1: Comparison of Synthetic Methods
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry and substitution patterns. Key signals include aromatic protons (δ 6.5–7.5 ppm) and benzyloxy methylene (δ ~5.1 ppm) .
- FTIR : Identify functional groups (e.g., O–H stretch at 3200–3500 cm⁻¹, C–N stretch at 1250–1350 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C20H20N2O3: 336.1474) .
Q. Table 2: Key Spectral Features
| Technique | Diagnostic Peaks/Features | Reference |
|---|---|---|
| 1H NMR | δ 5.1 ppm (OCH2Ph), δ 7.3–7.5 ppm (Ar-H) | |
| 13C NMR | δ 157 ppm (C–O), δ 128–138 ppm (Ar-C) | |
| FTIR | 1596 cm⁻¹ (C=N), 1261 cm⁻¹ (C–O–C) |
Advanced: How can researchers resolve contradictory data on biological activity of this compound derivatives?
Methodological Answer:
Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:
- Standardized Assays : Use multiple assays (e.g., DPPH for antioxidant activity, MIC for antimicrobial tests) .
- Purity Validation : Ensure >95% purity via HPLC and elemental analysis .
- Structural Confirmation : X-ray crystallography or 2D NMR (e.g., NOESY) to confirm regioisomers .
Example : In Schiff base metal complexes, Cu(II) derivatives showed higher antimicrobial activity (MIC = 12.5 µg/mL) than Zn(II) (MIC = 25 µg/mL), highlighting metal-dependent effects .
Advanced: What strategies improve regioselectivity in synthesizing derivatives of this compound?
Methodological Answer:
Q. Table 3: Regioselectivity Optimization
| Strategy | Outcome | Reference |
|---|---|---|
| Pd-Catalyzed Coupling | >90% para-selectivity in aryl halide reactions | |
| TBAI in Benzylation | Reduces ortho-substitution byproduct |
Basic: What are the documented biological activities of this compound?
Methodological Answer:
- Antioxidant Activity : Schiff base derivatives show IC50 = 28–45 µM in DPPH assays .
- Antimicrobial Effects : Cu(II) complexes inhibit S. aureus (MIC = 12.5 µg/mL) .
- Metal Chelation : Co(II) and Ni(II) complexes exhibit fluorescence for sensor applications .
Q. Experimental Models :
- In vitro assays (e.g., MIC, DPPH).
- Cell-free systems for radical scavenging.
Advanced: How do computational methods predict the reactivity of this compound?
Methodological Answer:
- DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices .
- Molecular Docking : Simulate binding to biological targets (e.g., E. coli DNA gyrase for antimicrobial activity) .
- MD Simulations : Assess stability of metal complexes in aqueous environments .
Example : Docking scores of –9.2 kcal/mol suggest strong binding to bacterial enzymes, correlating with experimental MIC data .
Basic: What protective group strategies are recommended for the phenolic hydroxyl group?
Methodological Answer:
Q. Table 4: Protection Efficiency
| Group | Stability | Deprotection Method | Yield |
|---|---|---|---|
| Benzyl | High | H2/Pd-C | 85–90% |
| Acetyl | Moderate | NaOH (1M) | 70–80% |
Advanced: How can intermediates in multi-step syntheses be efficiently purified?
Methodological Answer:
- Chromatography : Flash column chromatography (hexane/EtOAc) isolates regioisomers .
- Recrystallization : Use ethanol/water mixtures for high-purity crystals .
- TLC Monitoring : Track reaction progress (e.g., Rf = 0.59 in hexane/EtOH) .
Example : Vacuum filtration with methanol washing reduced impurities to <2% in hydrazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
